
(E)-AG 556: A Comparative Guide to its Cross-
Reactivity with Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (E)-AG 556

Cat. No.: B1231122 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the tyrosine kinase inhibitor (E)-AG 556,

focusing on its cross-reactivity with other tyrosine kinases. The information is compiled from

publicly available research, and this document presents the data in a structured format to

facilitate objective comparison and further research.

(E)-AG 556, also known as Tyrphostin AG 556, is a selective inhibitor of the Epidermal Growth

Factor Receptor (EGFR) tyrosine kinase.[1] It belongs to the tyrphostin family of compounds,

which are known to compete with ATP at the kinase domain of target proteins. While primarily

recognized for its EGFR inhibitory activity, understanding its selectivity and potential off-target

effects is crucial for its application in research and drug development.

Quantitative Analysis of Kinase Inhibition
The inhibitory activity of (E)-AG 556 has been quantified against a limited number of tyrosine

kinases. The available data on its half-maximal inhibitory concentration (IC50) is summarized in

the table below. It is important to note that a comprehensive, broad-spectrum kinase panel

screening for (E)-AG 556 is not readily available in the public domain. The data presented here

is derived from specific studies and commercial supplier information.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1231122?utm_src=pdf-interest
https://www.benchchem.com/product/b1231122?utm_src=pdf-body
https://www.benchchem.com/product/b1231122?utm_src=pdf-body
https://2024.sci-hub.se/1535/7fd5634d1e0d55fc78a833019d71cc50/gazit1991.pdf
https://www.benchchem.com/product/b1231122?utm_src=pdf-body
https://www.benchchem.com/product/b1231122?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase Target IC50 (µM) Comments Reference

EGFR (HER1) 1.1
Epidermal Growth

Factor Receptor
[1]

EGFR 5
Epidermal Growth

Factor Receptor
[2]

ErbB2 (HER2) > 500

Human Epidermal

Growth Factor

Receptor 2

[1][2]

Note: The discrepancy in the reported IC50 values for EGFR may be due to different

experimental conditions, such as ATP concentration and the specific EGFR construct used in

the assay.

Comparison with Other Tyrosine Kinases
Based on the available data, (E)-AG 556 demonstrates significant selectivity for EGFR over the

closely related ErbB2/HER2 kinase. The IC50 value for ErbB2 is more than 450-fold higher

than the more potent reported IC50 for EGFR, indicating a substantial therapeutic window for

selective EGFR inhibition in contexts where ErbB2 activity is to be spared.

The lack of a broader kinase profile means that the cross-reactivity of (E)-AG 556 with other

tyrosine kinase families (e.g., Src, Abl, VEGFR, PDGFR) remains largely uncharacterized in

publicly accessible literature. Researchers using (E)-AG 556 should be aware of this limitation

and consider performing their own selectivity profiling if off-target effects on other kinase

pathways are a concern for their specific application.

Experimental Protocols
The following is a generalized protocol for an in vitro kinase assay to determine the IC50 of an

inhibitor like (E)-AG 556 against a target tyrosine kinase, based on common methodologies.

The specific conditions used in the original characterization of AG 556 may have varied.

Objective: To determine the concentration of (E)-AG 556 required to inhibit 50% of the

enzymatic activity of a target tyrosine kinase.
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Materials:

Recombinant human target tyrosine kinase (e.g., EGFR)

Specific peptide substrate for the kinase

(E)-AG 556 (or other test inhibitor)

Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-radiolabeled for

alternative detection methods

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

96-well plates

Phosphocellulose paper or other separation matrix

Scintillation counter or appropriate detection instrument (e.g., luminometer, fluorescence

reader)

Procedure:

Preparation of Reagents:

Prepare a stock solution of (E)-AG 556 in a suitable solvent (e.g., DMSO).

Prepare serial dilutions of the (E)-AG 556 stock solution to create a range of

concentrations for testing.

Prepare the kinase reaction buffer.

Prepare a solution of the peptide substrate in the kinase reaction buffer.

Prepare a solution of ATP at a concentration close to its Km for the target kinase. For

radiolabeled assays, include an appropriate amount of [γ-³²P]ATP.

Kinase Reaction:

In each well of a 96-well plate, add the following components in order:
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Kinase reaction buffer

Diluted (E)-AG 556 or vehicle control (e.g., DMSO)

Recombinant kinase

Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled

temperature (e.g., 30°C) to allow the inhibitor to bind to the kinase.

Initiate the kinase reaction by adding the ATP and peptide substrate solution to each well.

Incubation:

Incubate the reaction plate for a specific time (e.g., 20-30 minutes) at the controlled

temperature to allow for substrate phosphorylation. The incubation time should be within

the linear range of the reaction.

Termination and Separation:

Stop the reaction by adding a quenching solution (e.g., phosphoric acid).

Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

Wash the phosphocellulose paper multiple times with a wash buffer (e.g., phosphoric acid)

to remove unincorporated [γ-³²P]ATP. The phosphorylated peptide substrate will remain

bound to the paper.

Detection and Data Analysis:

Quantify the amount of radioactivity on the phosphocellulose paper using a scintillation

counter.

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using

appropriate software.

Signaling Pathway Analysis
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(E)-AG 556, as an EGFR inhibitor, is expected to primarily affect the signaling pathways

downstream of EGFR. The binding of a ligand, such as Epidermal Growth Factor (EGF), to

EGFR leads to receptor dimerization and autophosphorylation of tyrosine residues in the

intracellular domain. These phosphorylated sites serve as docking points for various adaptor

proteins and enzymes, initiating a cascade of intracellular signaling events that regulate cell

proliferation, survival, differentiation, and migration.

The diagram below illustrates the major signaling pathways activated by EGFR. Inhibition of

EGFR by (E)-AG 556 would block the initiation of these cascades.

Caption: EGFR signaling pathways.

The following diagram illustrates a generalized workflow for determining the cross-reactivity of

a kinase inhibitor like (E)-AG 556.
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Caption: Kinase inhibitor cross-reactivity workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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